2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features an indole core, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the piperidine ring and the pyrimidine moiety. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
Methyl 2-(1H-indol-3-yl)acetate: An endogenous metabolite with various biological activities.
Uniqueness
2-(1H-indol-3-yl)-1-{3-[methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H25N5O |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-1-[3-[methyl-(5-methylpyrimidin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H25N5O/c1-15-11-23-21(24-12-15)25(2)17-6-5-9-26(14-17)20(27)10-16-13-22-19-8-4-3-7-18(16)19/h3-4,7-8,11-13,17,22H,5-6,9-10,14H2,1-2H3 |
InChI Key |
MSDAAZXNNBOQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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